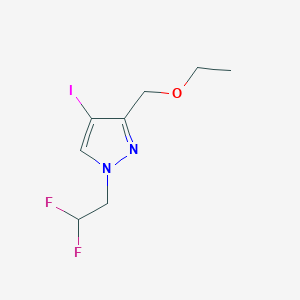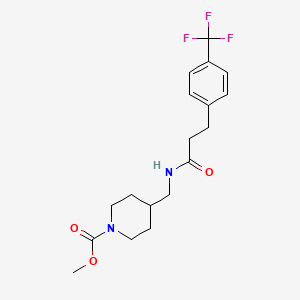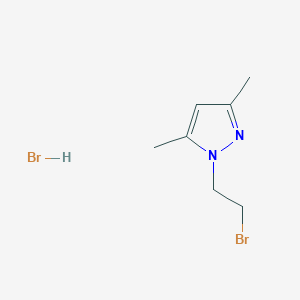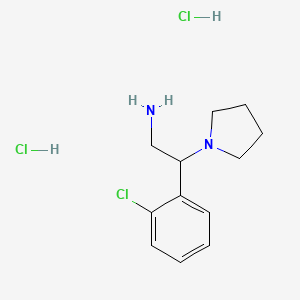
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound that has been the subject of extensive scientific research in recent years. It is a pyrazole derivative that has shown promising results in various scientific applications, particularly in the field of medicinal chemistry. In
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in cancer cell growth and proliferation. It may also work by reducing inflammation through its effects on immune cells and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is its potency as an anticancer and anti-inflammatory agent. It has shown promising results in various preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
将来の方向性
There are several future directions for research on 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole. One area of research could be focused on optimizing the synthesis method to make it more scalable for large-scale production. Another area of research could be focused on further elucidating the mechanism of action of this compound to better understand its effects on cancer cells and immune cells. Additionally, future research could be focused on developing more potent and selective derivatives of this compound for use as therapeutic agents.
合成法
The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,2-difluoroethanol with ethyl chloroformate to form ethyl 2,2-difluoroethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 1-(2,2-difluoroethyl)-3-hydrazinylpropan-2-ol. The final step involves the reaction of this intermediate with iodine and potassium carbonate to form this compound.
科学的研究の応用
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has been studied extensively in various scientific applications, particularly in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-2-14-5-7-6(11)3-13(12-7)4-8(9)10/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZCMIWMVJOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)



![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)


![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)


![1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2837935.png)

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2837937.png)

